![molecular formula C13H14Cl2N2O2 B4697244 N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B4697244.png)
N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, such as the cyclization of ethyl 3,3-diaminoacrylate with pyrimidine series o-chloro ketones, leading to the formation of heterocycles through substitution and condensation reactions (Bakulina et al., 2013). Such methodologies might offer insights into the synthesis strategies applicable to N-cyclopentyl-N'-(3,5-dichlorophenyl)ethanediamide.
Molecular Structure Analysis
Molecular structure determination, such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a molecule. For instance, the structural analysis of N,N′-Bis(2-acetylphenyl)ethanediamide, which shares a similar ethanediamide backbone, reveals polymorphism and intra- and intermolecular hydrogen bonding patterns, influencing its physical and chemical properties (Brewer et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of complex structures with unique properties. For example, the reaction of ethyl 3,3-diaminoacrylate with pyrimidine series o-chloro ketones leads to pyrido[4,3-d]pyrimidines and 6H-1,3,6,7-tetra-azaphenalenes, showcasing the compound's reactivity and potential for creating diverse molecular architectures (Bakulina et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-N'-(3,5-dichlorophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-8-5-9(15)7-11(6-8)17-13(19)12(18)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXDBLVBPZXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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